Taltirelin Trifluoroacetic Acid Salt
Description
Contextualization of Thyrotropin-Releasing Hormone (TRH) Analogs in Central Nervous System Modulation
Thyrotropin-Releasing Hormone (TRH) is a hypothalamic hormone primarily known for its role in regulating the thyroid axis. youtube.com However, TRH and its receptors are widely distributed throughout the central nervous system, where they function as a neuromodulator influencing various behaviors and physiological processes, including arousal, locomotion, and feeding. mdpi.comnih.gov The therapeutic potential of TRH in neurological and psychiatric conditions has been a subject of interest, but its clinical utility is hampered by a short half-life and poor blood-brain barrier permeability. mdpi.com
This has led to the development of TRH analogs, synthetic molecules designed to mimic the actions of TRH but with improved pharmacokinetic and pharmacodynamic profiles. mdpi.com These analogs are engineered to exhibit greater metabolic stability and enhanced CNS bioavailability, thereby prolonging their neuroactive effects while potentially reducing peripheral endocrine actions. mdpi.commdpi.com Taltirelin (B1682926) is one such analog that has demonstrated more potent and longer-lasting central effects compared to the native TRH. nih.gov The primary goal in designing these analogs is to separate the CNS effects from the endocrine actions to create targeted neuropharmacological agents. mdpi.com
Historical Development and Academic Significance of Taltirelin as a Neuroactive Compound
Taltirelin, also known as TA-0910, was developed by Tanabe Seiyaku Co., Ltd. in Japan. patsnap.comnih.gov It emerged from extensive research efforts to create a TRH analog with superior CNS activity and stability. nih.gov First commercialized in Japan in 2000 for the treatment of ataxia associated with spinocerebellar degeneration, Taltirelin was the first orally administered drug for this condition. nih.govnewdrugapprovals.orgresearchgate.net
Academically, Taltirelin is significant for its potent and long-lasting neuroprotective and nootropic (cognitive-enhancing) effects. wikipedia.orgnbinno.com Research has shown that it can stimulate the release of several neurotransmitters, including acetylcholine, dopamine (B1211576), noradrenaline, and serotonin (B10506). formosalab.compatsnap.com This broad-spectrum activity on neurotransmitter systems contributes to its potential therapeutic applications in a range of neurodegenerative disorders. patsnap.compatsnap.com Studies have demonstrated its efficacy in improving motor function in animal models of conditions like spinocerebellar degeneration and Parkinson's disease. patsnap.comnih.govfrontiersin.org Furthermore, Taltirelin has been shown to possess neurotrophic factor-like and anti-apoptotic (cell death inhibiting) properties, suggesting a role in promoting neuronal survival and repair. patsnap.com
Rationale for Comprehensive Research on Taltirelin Trifluoroacetic Acid Salt
In the context of preclinical and laboratory research, peptides like Taltirelin are often synthesized and purified using high-performance liquid chromatography (HPLC), a process that frequently utilizes trifluoroacetic acid (TFA) in the mobile phase. nih.gov Consequently, the final peptide product is often isolated as a trifluoroacetic acid salt. nih.gov
The rationale for studying Taltirelin in this specific salt form is rooted in the practicalities of drug discovery and development. It is the form that researchers often work with in initial in vitro and in vivo experiments. scbt.com Understanding the specific properties and behavior of the TFA salt is crucial for ensuring the accuracy and reproducibility of research findings. nih.gov While TFA is generally considered to have low to moderate toxicity, its presence as a counterion needs to be quantified to determine the precise molecular weight of the compound for accurate experimental concentrations. nih.govnih.gov Research into the TFA salt form ensures that the observed biological effects are attributable to the Taltirelin molecule itself and not influenced by the counterion.
Overview of Key Research Paradigms and Methodological Approaches
The investigation of this compound employs a variety of research paradigms and methodologies common in neuropharmacology. These approaches are designed to elucidate the compound's mechanism of action, efficacy in disease models, and pharmacokinetic profile.
Key Research Paradigms:
Positivist Paradigm: This paradigm underpins quantitative research, which is central to studying Taltirelin. It assumes an objective reality that can be measured and understood through empirical data. stclements.edu This involves controlled experiments to establish cause-and-effect relationships between Taltirelin administration and specific biological outcomes.
In Vitro Studies: These experiments are conducted in a controlled laboratory setting, often using cell cultures (e.g., SH-SY5Y neuroblastoma cells or primary neurons). nih.govmedchemexpress.com They are crucial for dissecting the molecular mechanisms of Taltirelin, such as its interaction with TRH receptors and its effects on intracellular signaling pathways. patsnap.comnih.gov
In Vivo Studies: Research involving animal models (e.g., rats and mice) is essential for understanding the physiological and behavioral effects of Taltirelin in a whole organism. nih.govnih.gov These studies are used to evaluate its neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease and spinocerebellar ataxia. nbinno.comnih.gov
Methodological Approaches:
Receptor Binding Assays: These methods are used to determine the affinity and selectivity of Taltirelin for TRH receptors. nih.gov Competition binding studies with radiolabeled ligands help to characterize how strongly Taltirelin binds to its target. nih.gov
Neurotransmitter Release and Turnover Analysis: Techniques like in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) allow researchers to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions following Taltirelin administration. frontiersin.orgnih.gov
Electrophysiology: This approach involves recording the electrical activity of neurons to assess how Taltirelin modulates neuronal firing and communication. frontiersin.org
Behavioral Testing: A battery of behavioral tests in animal models is used to assess the effects of Taltirelin on motor function, cognition, and other CNS-mediated behaviors. frontiersin.orgmedchemexpress.com
Molecular Biology Techniques: Methods such as Western blotting and real-time PCR are employed to study the effects of Taltirelin on the expression of proteins and genes related to neuronal function, survival, and pathology. nih.gov47.251.13
Pharmacokinetic Analysis: This involves measuring the concentration of Taltirelin in plasma and brain tissue over time to understand its absorption, distribution, metabolism, and excretion. nih.gov
The following table provides a summary of key research findings related to Taltirelin:
| Research Area | Key Findings | References |
|---|---|---|
| Receptor Interaction | Taltirelin acts as a superagonist at the human TRH receptor, exhibiting higher intrinsic efficacy than TRH. It has a lower binding affinity for TRH receptors compared to TRH. | nih.govnih.govebi.ac.uk |
| Neurotransmitter Modulation | Increases the release and turnover of dopamine, noradrenaline, and serotonin in the rat brain. The effects are more potent and longer-lasting than those of TRH. | formosalab.comnih.gov |
| Neuroprotection | Shows neuroprotective effects in cellular and animal models of Parkinson's disease by reducing oxidative stress and apoptosis. It improves locomotor function and preserves dopaminergic neurons. | nih.govmedchemexpress.com |
| Pharmacokinetics | Demonstrates high stability in blood and brain compared to TRH. It can cross the blood-brain barrier. | mdpi.comnih.govmedchemexpress.com |
| Clinical Application | Approved in Japan for the treatment of spinocerebellar degeneration, where it has been shown to improve ataxia. | newdrugapprovals.orgwikipedia.orgformosalab.com |
Properties
Molecular Formula |
C19H24F3N7O7 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |
InChI Key |
MPHHNZYPQHGMFE-LFELFHSZSA-N |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Pharmacology and Cellular Mechanisms of Action of Taltirelin Trifluoroacetic Acid Salt
Interactions with Thyrotropin-Releasing Hormone Receptors
Taltirelin's biological effects are primarily mediated through its interaction with TRH receptors (TRH-R), which are G protein-coupled receptors (GPCRs). In rodents, two subtypes, TRH-R1 and TRH-R2, have been identified, while humans predominantly express a single TRH receptor that is more homologous to TRH-R1. frontiersin.orgmdpi.com
Receptor Binding Kinetics and Affinity Profiling in Heterologous Expression Systems
Studies in heterologous expression systems and animal models have demonstrated that taltirelin (B1682926) generally exhibits a lower binding affinity for TRH receptors compared to the endogenous ligand, TRH. mdpi.comnih.gov In rat brain tissue, taltirelin displayed an inhibition constant (Ki) of 311 nM for [3H]-Me-TRH binding. nih.gov In a model cell system using HEK 293 cells stably expressing the human TRH receptor, taltirelin showed an IC50 value of 910 nM, which was significantly higher than the 36 nM observed for TRH, indicating a lower affinity. nih.gov Despite this lower affinity, taltirelin demonstrates potent and sustained occupation of brain TRH receptors in vivo. nih.gov
Interactive Data Table: Binding Affinity of Taltirelin vs. TRH
| Compound | Receptor/System | Parameter | Value (nM) |
| Taltirelin | Rat Brain | Ki | 311 |
| Taltirelin | Human TRH-R (HEK 293 cells) | IC50 | 910 |
| TRH | Human TRH-R (HEK 293 cells) | IC50 | 36 |
Agonist Efficacy and Superagonist Properties at TRH Receptor Subtypes (e.g., TRH-R1, TRH-R2)
A defining characteristic of taltirelin is its "superagonist" activity at the human TRH receptor. frontiersin.orgnih.gov While it has a lower binding affinity than TRH, taltirelin demonstrates higher intrinsic efficacy, meaning it can elicit a greater maximal response. nih.gov In studies measuring the production of inositol-1,4,5-trisphosphate (IP1), a downstream second messenger, taltirelin stimulated an increase in IP1 production that was 180% of that stimulated by TRH. nih.gov This superagonist property may contribute to its enhanced central nervous system effects compared to TRH. mdpi.comnih.gov
In mouse models, taltirelin has shown higher binding affinity and signaling potency at TRH-R2 than at TRH-R1. frontiersin.org However, research using knockout mice has revealed that the central nervous system effects of taltirelin, such as arousal and antidepressant-like behavior, are primarily mediated by TRH-R1. frontiersin.org
Interactive Data Table: Agonist Efficacy of Taltirelin vs. TRH at the Human TRH Receptor
| Compound | Parameter | Value (nM) | Maximal Efficacy (vs. TRH) |
| Taltirelin | EC50 (Ca2+ release) | 36 | - |
| TRH | EC50 (Ca2+ release) | 5.0 | 100% |
| Taltirelin | EC50 (IP1 production) | 150 | 180% |
| TRH | EC50 (IP1 production) | 3.9 | 100% |
G Protein Coupling and Downstream Signaling Cascade Activation (e.g., PLC/IP3/DAG, MAPK, PI3K/Akt Pathways)
Upon binding to TRH receptors, taltirelin initiates a cascade of intracellular signaling events. TRH receptors are primarily coupled to Gq/11 proteins. mdpi.com Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). mdpi.com
Beyond the canonical PLC/IP3/DAG pathway, taltirelin has been shown to activate other significant signaling cascades. Studies have demonstrated that taltirelin can activate the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org Specifically, taltirelin treatment has been associated with the phosphorylation of ERK1/2, a key component of the MAPK cascade. nih.gov There is also evidence to suggest the involvement of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the actions of TRH receptor agonists. frontiersin.org Research indicates that taltirelin can influence the phosphorylation of proteins within this pathway. frontiersin.org
Receptor Desensitization and Internalization Dynamics in Research Models
While specific studies on the desensitization and internalization dynamics of taltirelin are limited, the general mechanisms for TRH receptors have been described. Following agonist binding, TRH receptors undergo rapid desensitization, a process that involves receptor phosphorylation and subsequent binding of β-arrestin. nih.govpatsnap.com This interaction with β-arrestin uncouples the receptor from the G protein, thereby attenuating the signal, and targets the receptor for internalization via clathrin-coated pits. nih.gov
In rodent models, TRH-R2 has been observed to internalize more rapidly than TRH-R1 upon TRH stimulation. nih.govfrontiersin.org Given taltirelin's interaction with these receptors, it is plausible that it also induces their desensitization and internalization, though the precise kinetics and potential for differential regulation compared to TRH require further investigation. The formation of TRH-R1 and TRH-R2 hetero-oligomers may also influence the kinetics of receptor internalization. frontiersin.org
Modulation of Central Neurotransmitter Systems
Taltirelin's effects on the central nervous system are not solely dependent on its direct receptor interactions but also involve the modulation of various neurotransmitter systems.
Dopaminergic Neurotransmission Enhancement and Tyrosine Hydroxylase (TH) Regulation
A significant aspect of taltirelin's pharmacology is its ability to enhance dopaminergic neurotransmission. frontiersin.org Taltirelin has been shown to promote the release of dopamine (B1211576) in the striatum. frontiersin.org This effect is, at least in part, mediated by its influence on tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. nih.gov
In animal models of Parkinson's disease, taltirelin administration has been found to increase the expression of TH in the striatum. nih.gov This upregulation of TH suggests a mechanism by which taltirelin can lead to a sustained increase in dopamine levels. nih.gov The mechanism for this appears to involve the activation of the TRHR-MAPK pathway, which subsequently influences TH expression. frontiersin.org
Cholinergic System Modulation and Acetylcholine Release
Taltirelin is known to activate the cholinergic nervous system. formosalab.com By binding to TRH receptors in the central nervous system, it triggers intracellular events that lead to an increased release of the neurotransmitter acetylcholine. patsnap.compatsnap.com This modulation of the cholinergic system is one of the primary mechanisms through which Taltirelin exerts its effects on the brain. patsnap.commdpi.com
Noradrenergic Pathway Activation and Noradrenaline Release
The influence of Taltirelin extends to the noradrenergic system. formosalab.com It enhances the release of norepinephrine (B1679862) and activates noradrenergic pathways. patsnap.com Studies have shown that Taltirelin increases the levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of noradrenaline (norepinephrine), in the frontal cortex and hypothalamus. nih.gov Furthermore, its therapeutic effects in certain conditions are linked to the modulation of descending noradrenergic neuronal pathways. nih.gov This effect is abolished by the depletion of central noradrenaline, highlighting the critical role of this system in Taltirelin's mechanism of action. nih.gov
Serotonergic System Influence and Serotonin (B10506) Levels
Taltirelin also influences the serotonergic system. formosalab.com Research has demonstrated that Taltirelin administration leads to an increase in 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, and 5-hydroxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin, in the nucleus accumbens or corpus striatum. nih.gov Similar to its effects on the noradrenergic system, Taltirelin's mechanism of action involves the modulation of descending serotonergic neuronal pathways. nih.gov The depletion of serotonin has been shown to block some of the compound's effects, indicating the importance of the serotonergic system. nih.gov
Table 2: Taltirelin's Influence on Monoaminergic Systems
Summary of Taltirelin's effects on noradrenergic and serotonergic precursors and metabolites.
| System | Substance | Observed Effect | Brain Region |
|---|---|---|---|
| Noradrenergic | MHPG (noradrenaline metabolite) | Increased levels | Frontal Cortex, Hypothalamus |
| Serotonergic | 5-HTP (serotonin precursor) | Increased accumulation | Nucleus Accumbens or Corpus Striatum |
| 5-HIAA (serotonin metabolite) | Increased levels | Nucleus Accumbens or Corpus Striatum |
Interaction with Glutamatergic and GABAergic Systems (e.g., NMDA receptor modulation)
Taltirelin's mechanisms also involve interactions with the primary excitatory and inhibitory systems in the brain, the glutamatergic and GABAergic systems. nih.govmdpi.com One of the proposed mechanisms of action for TRH analogs like Taltirelin is the stimulation of N-methyl-D-aspartate (NMDA) receptors. mdpi.com On the inhibitory side, Taltirelin has been found to primarily affect GABAergic synapses in the striatum. nih.gov Specifically, it upregulates the expression of TRH receptors on striatal GABAergic neurons, suggesting a significant modulatory role within this system. nih.govnih.gov47.251.13consensus.app
Neurotrophic Factor Upregulation and Neuronal Plasticity
Taltirelin Trifluoroacetic Acid Salt, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits neuroprotective properties that are believed to be mediated, in part, through the upregulation of neurotrophic factors and the modulation of neuronal plasticity. nih.govpatsnap.com These actions contribute to the survival, growth, and functional maintenance of neurons.
Induction of Brain-Derived Neurotrophic Factor (BDNF) and TrkB Signaling
While direct studies specifically investigating the induction of Brain-Derived Neurotrophic Factor (BDNF) by this compound are limited, evidence from related research on TRH and its analogs suggests a potential mechanism of action involving this critical neurotrophin. TRH itself is thought to exert some of its neurotrophic effects through the expression of BDNF. mdpi.com
Further indirect evidence for Taltirelin's involvement in pathways associated with BDNF comes from its demonstrated ability to activate the mitogen-activated protein kinase (MAPK) or Ras-Raf-MEK-ERK1/2 pathway. nih.gov This signaling cascade is a well-established downstream effector of Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. nih.govnih.govnih.gov Activation of the BDNF/TrkB signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. nih.govnih.gov One study observed that Taltirelin treatment led to an increase in phosphorylated ERK1/2 (p-ERK1/2) in both the striatum and substantia nigra of mice, suggesting the engagement of this neuroprotective signaling pathway. nih.gov
The table below summarizes the key signaling proteins and their roles in the BDNF/TrkB pathway potentially influenced by Taltirelin.
| Protein | Role in BDNF/TrkB Signaling | Potential Influence by Taltirelin |
| BDNF | A key neurotrophin that promotes the survival, differentiation, and plasticity of neurons. | While not directly demonstrated for Taltirelin, its parent compound, TRH, is suggested to act through BDNF expression. Further research is needed to confirm a direct effect of Taltirelin. |
| TrkB Receptor | The high-affinity receptor for BDNF. Its activation initiates downstream signaling cascades that mediate the neurotrophic effects of BDNF. | Taltirelin's activation of the downstream MAPK/ERK pathway suggests a potential, though indirect, modulation of TrkB signaling. Direct activation of TrkB by Taltirelin has not been shown. |
| MAPK/ERK Pathway | A major intracellular signaling cascade activated by TrkB that plays a critical role in cell proliferation, differentiation, and survival. | Taltirelin has been shown to increase the phosphorylation of ERK1/2, indicating an activation of this pathway which may contribute to its neuroprotective effects. nih.gov |
Modulation of Synaptic Plasticity Mechanisms (e.g., LTP, LTD)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govfrontiersin.org Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, while long-term depression (LTD) is a long-lasting decrease in synaptic strength. nih.govfrontiersin.org
Currently, there is a lack of specific research directly investigating the effects of this compound on LTP and LTD. While Taltirelin's influence on neurotransmitter systems and neurotrophic pathways suggests a potential to modulate synaptic plasticity, dedicated studies are required to elucidate its specific actions on these fundamental processes of neuronal function.
Influence on Adult Neurogenesis in Select Brain Regions
Adult neurogenesis, the process of generating new neurons in the adult brain, occurs primarily in two regions: the subgranular zone of the dentate gyrus in the hippocampus and the subventricular zone of the lateral ventricles. nih.gov This process is crucial for certain types of learning, memory, and mood regulation.
As of now, scientific literature detailing the direct influence of this compound on adult neurogenesis in these specific brain regions is not available. While the neuroprotective and potential neurotrophic effects of Taltirelin might suggest a supportive environment for neurogenesis, dedicated research is necessary to determine if it directly modulates the proliferation, differentiation, or survival of new neurons in the adult brain.
Preclinical Pharmacodynamics and Efficacy in Model Systems
Neuroprotective and Anti-apoptotic Effects in In Vitro Neuronal Models
In controlled laboratory settings using cultured neuronal cells, Taltirelin (B1682926) has shown a robust capacity to protect neurons from toxic insults that are characteristic of neurodegenerative pathologies.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a key contributor to neuronal damage in many neurological disorders. frontiersin.org Taltirelin has been shown to directly counter this process. In studies using the SH-SY5Y human neuroblastoma cell line, pretreatment with Taltirelin significantly reduced the generation of intracellular ROS induced by neurotoxins such as rotenone (B1679576) and MPP+ (1-methyl-4-phenylpyridinium), which are used to model Parkinson's disease pathology in vitro. nih.govnih.gov Specifically, flow cytometry analysis revealed that Taltirelin could lower the elevated ROS levels induced by rotenone by approximately 38.65%. nih.gov This antioxidant effect is a cornerstone of its neuroprotective action, as it helps to shield vital cellular components from oxidative damage. nih.gov
Excitotoxicity is a pathological process where excessive stimulation of neuronal glutamate (B1630785) receptors leads to a massive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events. frontiersin.orgfrontiersin.org This process is implicated in various neurodegenerative conditions. Research on TRH analogs, including Taltirelin, has shown that they can attenuate the neuronal cell death caused by excitatory amino acids. This suggests a protective role against excitotoxic insults. Furthermore, studies in animal models have revealed that Taltirelin can activate specific genes within the calcium signaling pathway. nih.gov By modulating these pathways and protecting against glutamate-induced damage, Taltirelin helps to prevent the downstream consequences of calcium dysregulation, such as mitochondrial dysfunction and the activation of cell death pathways. nih.gov
Apoptosis, or programmed cell death, is a critical pathway in the loss of neurons associated with neurodegenerative diseases. This process is executed by a family of enzymes called caspases, with caspase-3 being a key effector. The activation of this pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.gov
Taltirelin has been demonstrated to exert potent anti-apoptotic effects. patsnap.com In neuronal cell cultures exposed to toxins like MPP+ and rotenone, Taltirelin treatment led to a reduction in markers of apoptosis, including a decrease in the levels of cleaved (active) caspase-3. nih.gov This inhibition of a final executioner of the apoptotic cascade directly contributes to enhanced neuronal survival. nih.gov The activation of ERK1/2 signaling pathways by Taltirelin may also contribute to its resistance against apoptosis. nih.gov While direct modulation of Bcl-2 family proteins by Taltirelin is an area of ongoing investigation, its ability to inhibit downstream caspase activation points to an upstream influence on the intrinsic apoptotic pathway regulated by these proteins. nih.govpatsnap.com
Mitochondria are essential for neuronal survival, providing the necessary energy for cellular functions. Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to energy failure, increased oxidative stress, and the initiation of apoptosis. researchgate.net The neurotoxins MPP+ and rotenone, used in Parkinson's disease models, specifically target and inhibit the mitochondrial respiratory chain. nih.gov
Taltirelin's neuroprotective effects are closely linked to the preservation of mitochondrial health. By reducing the generation of ROS and alleviating the cellular toxicity induced by mitochondrial poisons like MPP+ and rotenone, Taltirelin helps to maintain mitochondrial function. nih.govresearchgate.net This preservation of mitochondrial integrity prevents the release of pro-apoptotic factors (such as cytochrome c) that would otherwise activate the caspase cascade, further underscoring the compound's anti-apoptotic capabilities. nih.gov
Efficacy in Animal Models of Neurodegenerative Diseases
The neuroprotective effects of Taltirelin observed in vitro have been successfully translated into significant efficacy in animal models of neurodegeneration, particularly for Parkinson's disease.
In multiple rodent models designed to replicate the progressive loss of dopaminergic neurons seen in Parkinson's disease, Taltirelin has been shown to improve motor function and protect neurons from degeneration. nih.gov
MPTP and Rotenone Models: In mice treated with the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, Taltirelin administration significantly ameliorated the resulting motor impairments. nih.gov This was evidenced by improved performance in behavioral tests such as the rotarod test, which measures balance and motor coordination. researchgate.net Histological analysis of the brain tissue from these animals revealed that Taltirelin treatment preserved a significantly higher number of dopaminergic neurons, identified by tyrosine hydroxylase (TH) staining, in the substantia nigra region compared to untreated animals. researchgate.net In MPTP-treated mice, the number of TH-positive neurons was reduced to approximately 37% of normal, whereas Taltirelin treatment restored this number to over 68%. researchgate.net
6-OHDA Model: The 6-hydroxydopamine (6-OHDA) model is another widely used paradigm that involves the direct injection of the neurotoxin into the brain to create a lesion of the dopaminergic system. biorxiv.orgmdpi.comfrontiersin.org Studies utilizing the 6-OHDA rat model of Parkinson's disease have also confirmed the efficacy of Taltirelin. nih.gov Treatment with the compound was found to significantly improve motor deficits in these animals, further validating its potential as a disease-modifying agent. nih.govresearchgate.net
The table below summarizes key findings from behavioral assessments in animal models of Parkinson's Disease.
| Model | Behavioral Test | Parameter | Control Group (Toxin Only) | Taltirelin-Treated Group | Reference |
|---|---|---|---|---|---|
| MPTP-induced PD (Mice) | Rotarod Test | Latency Time (seconds) | 179.33 ± 94.62 | 287.20 ± 28.62 | researchgate.net |
| Rotenone-induced PD (Mice) | Rotarod Test | Latency Time (seconds) | 124.92 ± 49.63 | 182.92 ± 56.64 | researchgate.net |
| Rotenone-induced PD (Mice) | Pole Test | Time to Descend (seconds) | 11.75 ± 3.81 | 8.38 ± 1.92 | researchgate.net |
Spinocerebellar Degeneration Models (e.g., Anti-ataxic effects)
Taltirelin has been approved for the treatment of spinocerebellar degeneration (SCD) based on its demonstrated efficacy. researchgate.net Preclinical studies have substantiated its anti-ataxic effects. In the rolling mouse Nagoya (RMN), a murine model for spinocerebellar atrophy, repeated administration of Taltirelin improved motor ataxia. This improvement in motor function was observed to be independent of changes in the levels of monoamines such as noradrenaline, dopamine (B1211576), and serotonin (B10506) in the central nervous system, indicating a distinct mechanism of action for its anti-ataxic properties.
Alzheimer's Disease Models (e.g., Cognitive Improvement in Aβ or tauopathy models)
The potential therapeutic role of TRH and its analogs in Alzheimer's disease (AD) has been considered. researchgate.net The neuroprotective mechanism of TRH is thought to involve the activation of the cholinergic pathway, which could theoretically ameliorate cognitive dysfunctions characteristic of AD. mdpi.com However, specific preclinical studies demonstrating cognitive improvement with Taltirelin in amyloid-beta (Aβ) or tauopathy models of Alzheimer's are not detailed in the currently available literature.
Amyotrophic Lateral Sclerosis (ALS) Models
The therapeutic potential of TRH analogs like Taltirelin has been explored for amyotrophic lateral sclerosis (ALS). researchgate.net Preclinical research has shown that Taltirelin acts as a survival factor for developing spinal motor neurons. Furthermore, in in-vitro models using rat embryo ventral spinal cord, Taltirelin enhanced neurite outgrowth. These findings are significant in the context of ALS, a disease characterized by the progressive degeneration of motor neurons.
Effects in Models of Acute Central Nervous System Injury
Taltirelin has demonstrated significant neuroprotective effects in preclinical models of acute CNS injury, such as cerebral ischemia. In a mouse model of transient brain ischemia induced by bilateral carotid artery occlusion, a single intravenous injection of Taltirelin significantly suppressed the reduction of neuronal cell density in the hippocampal CA1 region. nih.gov This suggests that Taltirelin can mitigate neuronal death following an ischemic event. nih.gov The mechanism is believed to involve the binding of Taltirelin to TRH receptors in the ischemic brain, leading to a reduction in apoptosis. mdpi.comnih.gov
Table 3: Neuroprotective Effects of Taltirelin in an Acute Ischemia Model
| Model | Key Finding |
|---|---|
| Transient forebrain ischemia (Mouse) | Significantly suppressed the decrease in hippocampal CA1 neuronal cell density post-ischemia. nih.gov |
| Transient forebrain ischemia (Mouse) | Bound to TRH receptors in the ischemic brain, indicating target engagement. nih.gov |
Other Neurobiological Effects in Preclinical Models
Preclinical studies suggest that taltirelin may possess antidepressant and anxiolytic properties. The underlying mechanism is thought to involve the modulation of monoamine systems. nih.gov Taltirelin has been shown to increase the levels of dopamine and its metabolites in key brain regions like the nucleus accumbens and corpus striatum. nih.gov It also influences noradrenaline and serotonin systems. nih.gov These actions on neurotransmitter systems are consistent with the mechanisms of many established antidepressant and anxiolytic medications. The central nervous system stimulating actions of taltirelin are significantly more potent and longer-lasting than those of TRH. nih.gov
Oral administration of taltirelin has been found to ameliorate memory impairment in several preclinical models. nih.gov As a nootropic agent, its cognitive-enhancing effects are attributed to its ability to stimulate the central nervous system. nih.gov The compound's high stability in the brain allows for prolonged action, which may contribute to its efficacy in improving cognitive functions. nih.gov
Taltirelin has been identified as a stable, upper airway-preferring respiratory stimulant with arousal properties. physiology.orgnih.gov In preclinical rat models, systemically administered taltirelin increased tonic and phasic tongue muscle activity with minimal changes to diaphragm amplitude or respiratory rate. physiology.orgnih.govresearchgate.net This effect is particularly relevant as its receptor target is highly expressed in the hypoglossal motor nucleus, which controls tongue movement. physiology.orgnih.govresearchgate.net
Furthermore, taltirelin has demonstrated central nervous system arousal effects, evidenced by the suppression of non-rapid eye movement (non-REM) sleep and an increase in wakefulness. physiology.orgnih.govresearchgate.net Other indicators of arousal include increased muscle tone and changes in electroencephalogram (EEG) power. physiology.orgnih.govresearchgate.net These stimulant properties were not prevented by the co-administration of trazodone, a sedative. physiology.orgnih.govnih.gov
Table 2: Respiratory and Arousal Effects of Taltirelin in Rats
| Parameter | Effect of Taltirelin (1 mg/kg) |
| Tongue Muscle Activity | Increased tonic and phasic activity |
| Diaphragm Amplitude | Little to no change |
| Respiratory Rate | Little to no change |
| Non-REM Sleep | Suppressed |
| Wakefulness | Increased |
| Trapezius Muscle Tone | Increased in non-REM sleep |
| Total EEG Power | Decreased |
Recent studies have revealed that taltirelin exhibits antipruritic (anti-itch) effects in mouse models of both acute and chronic itch. jst.go.jp It has been shown to alleviate scratching behavior induced by pruritogenic substances. jst.go.jp The proposed mechanism for this action involves the activation of noradrenergic and serotonergic neurons in the brainstem, which in turn inhibits neuronal activity in the spinal dorsal horn. jst.go.jp This suggests that taltirelin may modulate descending inhibitory pain and itch pathways. jst.go.jpresearchgate.net The long-lasting effects of taltirelin make it a potential candidate for managing chronic itch conditions. jst.go.jp
Pharmacokinetics and Biodistribution in Preclinical Research
Blood-Brain Barrier Permeability and Brain Distribution in Animal Models
A significant advantage of taltirelin (B1682926) over the naturally occurring TRH is its enhanced ability to penetrate the blood-brain barrier (BBB). nih.govnih.gov Preclinical studies in various animal models have consistently shown that taltirelin achieves greater concentrations in the central nervous system (CNS) following systemic administration.
In a study involving C57BL/6J mice with transient forebrain ischemia, intravenously administered taltirelin was found to bind to TRH receptors within the ischemic brain. researchgate.net This indicates successful passage across the BBB to exert its neuroprotective effects. While specific brain-to-plasma concentration ratios for different regions were not detailed in this particular study, the binding to cerebral receptors confirms its presence and activity within the brain parenchyma. researchgate.net Further research in rats has shown that following intravenous injection, taltirelin's presence in the brain leads to a sustained occupation of TRH receptors. nih.gov
The brain uptake of taltirelin is considered superior to that of TRH, a factor attributed to its modified chemical structure. medchemexpress.com This enhanced permeability is a critical factor in its heightened CNS activity compared to endogenous TRH. nih.gov
Table 1: Brain Distribution of Taltirelin in Animal Models
| Animal Model | Administration Route | Brain Region | Key Findings |
| C57BL/6J Mice (Ischemia Model) | Intravenous | Ischemic Brain | Taltirelin bound to TRH receptors, indicating BBB penetration. researchgate.net |
| Rats | Intravenous | Whole Brain | Sustained occupation of brain TRH receptors was observed. nih.gov |
Note: Detailed quantitative data on concentrations in specific brain regions from these studies are limited.
Metabolic Stability and Resistance to Enzymatic Degradation in Biological Fluids
Taltirelin exhibits remarkable metabolic stability, particularly when compared to the rapid degradation of endogenous TRH. nih.gov This stability is a key contributor to its prolonged duration of action. Preclinical investigations in both mice and rats have established that taltirelin is highly stable in both blood and brain tissue. nih.gov
The primary enzyme responsible for the rapid inactivation of TRH in the serum is thyroliberinase. mdpi.com Taltirelin, due to its structural modifications, demonstrates significant resistance to degradation by this and other non-specific peptidases. mdpi.com This resistance allows taltirelin to be absorbed into the bloodstream with its structure intact, leading to greater bioavailability for central effects. mdpi.com
Comparative Pharmacokinetic Profile with Endogenous TRH
The pharmacokinetic profile of taltirelin is markedly different from that of endogenous TRH, leading to more potent and sustained pharmacological effects.
Taltirelin is reported to be 10 to 100 times more potent in its central nervous system stimulant activity than TRH. nih.gove-jmd.org Furthermore, its duration of action is approximately eight times longer than that of TRH. nih.govnih.gov
In rats, the plasma half-life of taltirelin following intravenous injection has been determined to be 23.0 minutes, which is longer than that of other TRH analogues like montirelin. nih.gov This longer half-life, coupled with its metabolic stability, contributes to its prolonged presence in the systemic circulation and, consequently, its sustained effects on the CNS. nih.gov
Table 2: Comparative Pharmacokinetic Parameters of Taltirelin and TRH in Rats
| Parameter | Taltirelin | Endogenous TRH | Reference(s) |
| Potency (CNS effects) | 10-100x greater | - | nih.gove-jmd.org |
| Duration of Action | ~8x longer | - | nih.govnih.gov |
| Plasma Half-life | 23.0 minutes | Significantly shorter | nih.gov |
| Metabolic Stability | High | Low | nih.govnih.gov |
Structure Activity Relationship Sar and Rational Design of Taltirelin Analogs
Identification of Key Pharmacophoric Elements within Taltirelin (B1682926) Structure
The (1-methyl-(S)-4,5-dihydroorotyl) Group: This moiety replaces the N-terminal pyroglutamyl (pGlu) residue of TRH. This substitution is the most significant modification and is the primary reason for Taltirelin's enhanced stability and altered receptor interaction. It protects the molecule from rapid degradation by serum enzymes like thyroliberinase, which readily cleaves the pGlu-His bond in native TRH. mdpi.com This increased metabolic stability is a key factor in its prolonged duration of action. nih.govscbt.com
The L-Histidyl Residue: The central histidine residue is a critical component for binding to the TRH receptor. Its imidazole (B134444) side chain is understood to be a primary anchor point within the receptor's binding pocket, forming crucial interactions that are necessary for receptor activation. This element is conserved from the native TRH structure, ensuring that Taltirelin effectively targets the intended receptor. formosalab.com
The L-Prolinamide Residue: The C-terminal prolinamide is another conserved feature from TRH. This rigid, cyclic structure helps to correctly orient the peptide for optimal receptor engagement and is essential for its biological activity. The amide group at the C-terminus is also vital for its function.
Together, these three elements form a structure that effectively docks with the TRH receptor, while the novel N-terminal group provides superior stability and selectivity for CNS-mediated effects over endocrine actions. frontiersin.org
Synthetic Modifications and Their Impact on Receptor Selectivity and Potency
The rational design of Taltirelin focused on overcoming the therapeutic limitations of native TRH, namely its short half-life and strong endocrine effects. frontiersin.org The primary synthetic modification was the replacement of the enzymatically labile pGlu residue with the (1-methyl-(S)-4,5-dihydroorotyl) group. This single, strategic change had a profound impact on the compound's pharmacological properties.
The modification resulted in a molecule with significantly greater stability in both blood and brain tissue compared to TRH. nih.gov This enhanced stability leads directly to a more potent and sustained effect in the central nervous system. Research indicates that Taltirelin's CNS-stimulating actions are approximately 10 to 100 times stronger and have a duration of action that is about eight times longer than that of TRH. nih.govfrontiersin.org
Interestingly, this modification also altered the nature of its interaction with the TRH receptor. While Taltirelin binds to the human TRH receptor with a lower affinity than TRH, it demonstrates a higher intrinsic efficacy in stimulating the inositol-1,4,5-trisphosphate second messenger pathway. frontiersin.orgnih.gov This characteristic defines Taltirelin as a "superagonist," meaning it can produce a greater maximal response than the endogenous full agonist, which may contribute to its powerful CNS effects. frontiersin.orgnih.gov Concurrently, its endocrine activity, such as stimulating the release of thyrotropin (TSH), is significantly weaker than that of TRH. frontiersin.org
| Property | Thyrotropin-Releasing Hormone (TRH) | Taltirelin | Reference |
|---|---|---|---|
| Metabolic Stability | Low (rapidly degraded) | High (resistant to degradation) | mdpi.comnih.gov |
| CNS Potency | Baseline | 10-100x greater than TRH | frontiersin.org |
| Duration of Action | Short | ~8x longer than TRH | nih.gov |
| Receptor Binding Affinity | High | Lower than TRH | frontiersin.orgnih.gov |
| Receptor Efficacy | Full Agonist | Superagonist (higher intrinsic efficacy) | frontiersin.orgnih.gov |
| Endocrine (TSH Release) Activity | Potent | Significantly weaker than TRH | frontiersin.org |
Influence of the Trifluoroacetic Acid Salt Counter-Ion on Research-Relevant Characteristics
In a research context, synthetic peptides like Taltirelin are often supplied as a trifluoroacetic acid (TFA) salt. This is a consequence of the standard procedures used in solid-phase peptide synthesis and purification, where TFA is used as a cleavage agent and as an ion-pairing agent in reverse-phase HPLC. genscript.comkangmei.comwikipedia.org While often overlooked, the TFA counter-ion can have a notable influence on research-relevant characteristics of the compound.
Solubility for Experimental Preparation: The salt form can significantly impact the solubility of the peptide in various aqueous buffers used for in vitro and in vivo experiments. TFA is a strong acid, and its presence as a counter-ion can lower the pH of an unbuffered solution when the peptide salt is dissolved. genscript.com This pH shift must be accounted for during experimental setup to ensure the peptide's stability and the physiological relevance of the assay conditions.
Due to these potential effects, for certain sensitive biological assays, it is sometimes necessary to perform a salt exchange to replace the TFA counter-ion with a more biologically inert one, such as chloride. researchgate.net
Computational Chemistry Approaches for SAR Elucidation
Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, guiding the rational design of new analogs.
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. The availability of high-resolution cryo-EM structures of the TRH receptor bound to TRH provides a precise template for these studies. nih.gov
Recent computational analyses comparing TRH and Taltirelin binding to the human TRH receptor have revealed subtle but important differences. These studies suggest that the hydrogen bonds linking native TRH to key residues (such as Tyr192 and Asn289) in the receptor's binding pocket are stronger, and the pocket itself is narrower, compared to when Taltirelin is bound. frontiersin.org It was also observed that the binding of TRH versus Taltirelin induces distinct conformational changes in the transmembrane helices of the receptor. frontiersin.org Such insights are invaluable for understanding the molecular basis of Taltirelin's superagonist activity and can be used to design new analogs with even more finely-tuned receptor activation profiles. Docking has also been used to explore other potential mechanisms of Taltirelin, such as its inhibitory effect on monoamine oxidase-B (MAO-B), which may contribute to its neuroprotective properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies focused on Taltirelin are not prominent in the literature, the methodology represents a key strategy for the rational design of next-generation analogs.
A hypothetical QSAR study for Taltirelin analogs would involve several steps:
Data Set Generation: A library of Taltirelin analogs would be synthesized with systematic variations to its structure. For example, substitutions could be made on the dihydroorotyl ring, the imidazole ring of histidine, or the prolinamide moiety.
Activity Measurement: The biological activity of each analog (e.g., receptor binding affinity, second messenger production, or a functional CNS response) would be measured experimentally.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) would be calculated.
Model Building: Statistical methods would be used to build a model that correlates the calculated descriptors with the measured biological activity.
The resulting QSAR model could then be used to predict the efficacy of new, yet-to-be-synthesized Taltirelin analogs, thereby prioritizing the most promising candidates for synthesis and testing. This approach streamlines the drug discovery process, saving time and resources while enhancing the probability of identifying compounds with superior therapeutic profiles.
Advanced Analytical Methodologies for Taltirelin Trifluoroacetic Acid Salt Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification in Complex Biological Matrices
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of Taltirelin (B1682926) in various biological samples, including animal brain tissue, cerebrospinal fluid (CSF), and plasma. This method offers high sensitivity and selectivity, crucial for detecting the low concentrations typical in pharmacokinetic studies.
A developed HPLC-MS/MS assay for Taltirelin in human plasma demonstrated excellent linearity and precision. nih.gov The method involves solid-phase extraction (SPE) to purify the analyte from the plasma matrix, followed by separation using a semi-micro ODS column with a gradient mobile phase of methanol (B129727) and 0.1% formic acid. nih.gov Detection is achieved using a tandem mass spectrometer with turbo-ionspray ionization, monitoring the specific precursor-to-product ion transition for Taltirelin (m/z 406→264). nih.gov This technique is capable of separating Taltirelin from its metabolites, ensuring accurate quantification. nih.gov The robustness of this approach makes it highly suitable for detailed pharmacokinetic profiling in preclinical and clinical research. nih.gov
Below is a table summarizing the performance characteristics of a typical HPLC-MS/MS method for Taltirelin quantification.
| Parameter | Finding | Source |
| Technique | HPLC with Turbo-Ionspray Ionization Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
| Biological Matrix | Human Plasma | nih.gov |
| Linearity Range | 17-4137 pg/ml | nih.gov |
| Precision (RSD) | < 9.8% | nih.gov |
| Key Transition | m/z 406→264 | nih.gov |
Microdialysis Techniques for Real-Time Neurotransmitter Monitoring in Vivo
In vivo microdialysis is a powerful technique used to monitor the extracellular concentrations of neurotransmitters in the brain of living animals, providing real-time data on the neurochemical effects of compounds like Taltirelin. This method involves implanting a small, semi-permeable probe into a specific brain region, such as the striatum or nucleus accumbens.
Research has employed microdialysis to demonstrate that Taltirelin administration gently and persistently promotes the release of dopamine (B1211576) (DA) in the cortex and striatum of rats. researchgate.netnih.gov In one study, intraperitoneal administration of Taltirelin (1-10 mg/kg) was shown to increase the extracellular levels of DA and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens and corpus striatum for up to three hours. nih.gov These studies suggest that Taltirelin has a potent and long-lasting enhancing effect on the dopamine system, which is significantly stronger than that of endogenous TRH. nih.gov The data gathered from microdialysis is crucial for understanding the pharmacodynamic profile of Taltirelin and its potential therapeutic effects on neurological conditions related to dopamine deficiency. researchgate.net
Radioligand Binding Assays for Detailed Receptor Characterization
Radioligand binding assays are essential for characterizing the interaction between Taltirelin and its target, the thyrotropin-releasing hormone receptor (TRH-R). These assays use a radiolabeled ligand, such as [3H]MeTRH, to quantify the binding affinity of unlabeled compounds like Taltirelin.
Studies performed in model cell systems (HEK cells) expressing human TRH receptors have utilized competition binding assays to determine the binding properties of Taltirelin. nih.gov These experiments revealed that Taltirelin binds to the human TRH-R with a lower affinity compared to the natural ligand, TRH. nih.gov Despite its lower binding affinity, further functional assays have shown that Taltirelin acts as a superagonist at the TRH-R, exhibiting higher intrinsic efficacy in stimulating second messenger generation than TRH itself. nih.gov Intravenous injection of Taltirelin in mice also led to a significant increase in the dissociation constant (Kd) of [3H]MeTRH binding in the brain, indicating that the compound successfully binds to TRH receptors in vivo. mdpi.com
The following table presents comparative binding data for Taltirelin and TRH at the human TRH receptor.
| Ligand | IC₅₀ (nM) | Receptor System | Source |
| Taltirelin (TAL) | 910 | Human TRH-R in HEK cells | nih.gov |
| TRH | 36 | Human TRH-R in HEK cells | nih.gov |
Immunochemical Techniques for Protein Expression and Localization
Immunochemical techniques, including Western Blot, immunohistochemistry (IHC), and immunofluorescence (IF), are vital for investigating how Taltirelin affects the expression and localization of specific proteins within cells and tissues.
In studies using a rat model of Parkinson's disease, Western blot analysis has been used to show that Taltirelin treatment increases the protein expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, in the striatum. rsc.orgru.nl Further Western blot analyses have confirmed Taltirelin-induced increases in the expression of TRHR, Retinoic Acid Receptor Alpha (RARα), Dopamine Receptor D2 (DRD2), and phosphorylated ERK1/2 (p-ERK1/2). frontiersin.org
Immunohistochemistry and immunofluorescence have been employed to visualize these changes within the brain tissue. frontiersin.org For instance, IHC has confirmed an increase in TRHR-positive cells in the striatum following Taltirelin treatment. ru.nl Immunofluorescence co-staining has revealed the colocalization of newly expressed TH with TRHR and DRD2 in striatal neurons, providing spatial context to the biochemical findings. frontiersin.org These techniques collectively provide strong evidence for Taltirelin's ability to modulate specific neuronal pathways by altering protein expression and localization. ru.nlfrontiersin.org
Cellular Functional Assays
Cellular functional assays are critical for assessing the physiological response of cells to Taltirelin treatment. These assays provide insights into the compound's mechanism of action by measuring downstream cellular events following receptor activation.
Calcium Flux Assays: Taltirelin's signaling through the TRH-R has been characterized using calcium flux assays. nih.gov As the TRH-R is a Gq protein-coupled receptor, its activation leads to the release of intracellular calcium (Ca²⁺). Studies have shown that Taltirelin stimulates an increase in cytosolic Ca²⁺ concentration in a dose-dependent manner, with an EC₅₀ value of 36 nM. nih.gov This demonstrates Taltirelin's ability to potently activate the canonical signaling pathway of the TRH-R. nih.gov
Cell Viability Assays: The neuroprotective effects of Taltirelin have been demonstrated using cell viability assays. In cellular models of Parkinson's disease, Taltirelin treatment has been shown to increase the viability of SH-SY5Y cells and primary rat mesencephalic neurons exposed to toxins like MPP+ and Rotenone (B1679576). nih.gov These assays quantify the number of living cells in a culture and have shown that Taltirelin can rescue neurons from apoptosis, or programmed cell death. researchgate.netnih.gov
Reporter Gene Assays: While not explicitly detailed in the provided context, reporter gene assays are commonly used to study the activation of specific transcription factors and signaling pathways. Given that Taltirelin activates pathways involving transcription factors like CREB, it is plausible that reporter gene assays, where a reporter gene's expression is driven by a promoter containing response elements for these factors, could be used to quantify the activation of these downstream pathways.
Transcriptomic and Proteomic Analyses to Elucidate Signaling Pathways
To gain a comprehensive, unbiased view of the molecular changes induced by Taltirelin, researchers employ transcriptomic and proteomic analyses. These "omics" approaches allow for the simultaneous measurement of thousands of genes (transcriptomics) and proteins (proteomics), providing a systems-level understanding of the drug's effects.
A transcriptomic analysis of the striatum in hemi-Parkinsonian rats treated with Taltirelin revealed widespread changes in gene expression. frontiersin.org The study identified thousands of differentially expressed transcripts, pointing to the modulation of several key signaling cascades. frontiersin.org KEGG pathway enrichment analysis of these transcripts highlighted the significant involvement of the calcium signaling pathway, MAPK signaling pathway, and axon guidance pathways. frontiersin.org For example, Taltirelin was found to upregulate the expression of genes such as rarα and creb. frontiersin.org
Integrating transcriptomic data with proteomic analysis, often through Western blotting to validate key findings, confirms that changes in gene expression translate to functional changes at the protein level. frontiersin.org This integrated approach has been instrumental in elucidating the mechanism by which Taltirelin induces the expression of TH in medium spiny neurons, involving the activation of the TRHR-MAPK-RARα-DRD2 pathway. frontiersin.org Such comprehensive analyses are invaluable for identifying novel drug targets and understanding the complex network of interactions underlying Taltirelin's therapeutic effects.
Comparative Neuropharmacology of Taltirelin Trifluoroacetic Acid Salt with Other Trh Analogs
Differential Binding Profiles and Functional Activities of Diverse TRH Analogs
Taltirelin (B1682926), a synthetic analog of Thyrotropin-Releasing Hormone (TRH), exhibits a unique interaction profile with TRH receptors (TRH-R) compared to the endogenous hormone and other analogs. nih.govnih.gov Studies have shown that while Taltirelin binds to human TRH receptors with a lower affinity than TRH itself, it functions as a "superagonist". nih.gov This is characterized by a higher intrinsic efficacy in stimulating the inositol-1,4,5-trisphosphate second messenger pathway, which may explain its potent central nervous system (CNS) effects. nih.gov
In rodent models, which express two receptor subtypes (TRH-R1 and TRH-R2), Taltirelin demonstrates a higher binding affinity and signaling potency at TRH-R2 over TRH-R1. nih.gov Despite this, its CNS effects appear to be primarily mediated through TRH-R1. nih.gov The compound's affinity for TRH receptors in the brain is notably higher than for those in the pituitary gland, a key factor in its selective neuropharmacological activity. mdpi.comnih.gov This contrasts with the broader activity profile of the native TRH. Other analogs, such as Rovatirelin, have also been developed, showing different properties like greater absorption and brain penetration due to higher lipophilicity. nih.gov
The functional activity of Taltirelin is highlighted by its ability to stimulate an increase in cytosolic Ca2+ concentration with an EC50 value of 36 nM. medchemexpress.com This potent activity, coupled with its distinct binding characteristics, sets it apart from other TRH analogs.
| Compound | Receptor Target | Binding Affinity (IC50/Ki) | Functional Activity (EC50) | Key Characteristics |
|---|---|---|---|---|
| Taltirelin | TRH-R1, TRH-R2 | Lower affinity than TRH at human TRH-R nih.gov; IC50 of 910 nM medchemexpress.com; Higher affinity for TRH-R2 than TRH-R1 in mice nih.gov | 36 nM (Ca2+ release) medchemexpress.com | Superagonist at human TRH-R with high intrinsic efficacy nih.gov |
| TRH (Protirelin) | TRH-R1, TRH-R2 | Higher affinity than Taltirelin at human TRH-R nih.gov | 0.47 nM (Ca2+ release at mouse TRH-R1) nih.gov | Endogenous hormone with broad endocrine and CNS effects nih.govdrugbank.com |
| Rovatirelin | TRH Receptors | Data not specified | Data not specified | High lipophilicity, greater absorption and brain penetration than Taltirelin nih.gov |
Comparative Efficacy and Potency in Preclinical Models of Neurological Dysfunction
Taltirelin has demonstrated significant efficacy and potency in various preclinical models of neurological disorders, often surpassing native TRH. frontiersin.orge-jmd.org Its potency is estimated to be 10 to 100 times greater than TRH in terms of CNS stimulant activity, with a duration of action that is approximately eight times longer. nih.govfrontiersin.orgfrontiersin.orgnih.gov
In animal models of spinocerebellar degeneration (SCD), Taltirelin has shown robust anti-ataxic effects. e-jmd.org This efficacy led to its approval for treating SCD in Japan. nih.govfrontiersin.org When compared directly, another analog, Rovatirelin, was found to be dose-dependently more potent in improving motor function in a mouse model of hereditary ataxia. mdpi.com
For Parkinson's disease (PD), research in subacute MPTP-induced and chronic rotenone-induced mouse models showed that Taltirelin significantly improves locomotor function and protects dopaminergic neurons in the substantia nigra. frontiersin.orgresearchgate.net It also stimulates the release of dopamine (B1211576) in the central nervous system. frontiersin.orgnih.gov
Emerging Research Directions and Unexplored Avenues for Taltirelin Trifluoroacetic Acid Salt
Investigation in Novel Preclinical Models of Complex Neurological Disorders
While taltirelin (B1682926) has been studied in established models of conditions like spinocerebellar degeneration and Parkinson's disease, its therapeutic potential is being explored in more complex and novel preclinical models of neurological disorders. frontiersin.orgpatsnap.com Research in a rat model of Parkinson's disease has shown that taltirelin can improve motor function by promoting a mild and sustained release of dopamine (B1211576) in the central nervous system. frontiersin.orgnih.gov This effect is achieved without inducing the dyskinesia often associated with conventional treatments like L-DOPA. frontiersin.org Studies have demonstrated that sub-chronic, high-dose administration of taltirelin can increase the levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis, in the lesioned striatum of these models. frontiersin.org
Furthermore, in models of transient forebrain ischemia, taltirelin has exhibited neuroprotective effects, suggesting its potential utility in conditions involving neuronal damage due to reduced blood flow. frontiersin.org The exploration of taltirelin in models that more closely mimic the multifaceted pathology of complex human neurodegenerative diseases, such as those incorporating genetic predispositions or environmental factors, represents a significant and emerging area of research.
Potential Synergistic Effects with Other Neurotherapeutic Agents in Research
The investigation of taltirelin in combination with other neurotherapeutic agents is a promising yet largely unexplored research avenue. Given its mechanism of action, which involves the modulation of multiple neurotransmitter systems, there is a strong rationale for exploring potential synergistic effects. patsnap.compatsnap.com Taltirelin enhances the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862), which are implicated in the pathophysiology of various neurological disorders. patsnap.com
For instance, in the context of Parkinson's disease, combining taltirelin with lower doses of L-DOPA could potentially enhance therapeutic efficacy while mitigating side effects. frontiersin.org Similarly, in Alzheimer's disease models, its cholinomimetic and neuroprotective properties could complement the actions of acetylcholinesterase inhibitors. The potential for synergistic interactions that could lead to enhanced neuroprotection, improved symptomatic relief, and a reduction in the required doses of individual agents warrants further preclinical investigation.
Exploration of Advanced Drug Delivery Systems for Enhanced Brain Targeting in Research Models
A significant challenge in treating central nervous system (CNS) disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). jopir.in While taltirelin exhibits better CNS penetration than endogenous TRH, advanced drug delivery systems could further enhance its brain targeting and therapeutic efficacy. nih.gov
Current research in drug delivery focuses on various strategies to overcome the BBB, including both invasive and non-invasive techniques. wjpmr.com Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, offer a promising approach to encapsulate drugs and facilitate their transport into the brain. jopir.in These nanoparticles can be engineered to carry therapeutic agents and can be functionalized with specific ligands to target receptors on the brain endothelium, thereby promoting receptor-mediated transcytosis. nih.govnih.gov
Other innovative approaches include the use of focused ultrasound to temporarily permeabilize the BBB, allowing for increased drug entry, and intranasal delivery, which can bypass the BBB and provide a more direct route to the CNS. jopir.in The application of these advanced drug delivery systems to taltirelin in preclinical models could lead to higher brain concentrations, more sustained therapeutic effects, and a reduction in peripheral side effects.
| Drug Delivery Strategy | Description | Potential Application for Taltirelin |
| Nanoparticle-based Systems | Encapsulation of drugs in carriers like liposomes or polymeric nanoparticles to facilitate BBB crossing. wjpmr.com | Enhanced brain penetration and targeted delivery to specific brain regions. |
| Receptor-Mediated Transcytosis | Utilization of ligands on nanoparticles that bind to receptors on the BBB to trigger transport into the brain. nih.gov | Increased specificity and efficiency of taltirelin delivery to the CNS. |
| Focused Ultrasound | Non-invasive method to temporarily disrupt the BBB, allowing for increased drug passage. | Higher concentrations of taltirelin in the brain for a more potent therapeutic effect. |
| Intranasal Delivery | Administration through the nasal cavity to bypass the BBB and directly access the CNS. | Rapid onset of action and avoidance of first-pass metabolism. |
Delineation of Novel or Secondary Mechanisms of Action
Taltirelin's primary mechanism of action is as a potent agonist for TRH receptors in the central nervous system. patsnap.com This interaction triggers a cascade of intracellular signaling events, leading to the modulation of various neurotransmitter systems. patsnap.com However, emerging research suggests that taltirelin may possess novel or secondary mechanisms of action that contribute to its neuroprotective effects.
Studies have indicated that taltirelin can exert anti-apoptotic effects, protecting neurons from programmed cell death. patsnap.compatsnap.com It has also been shown to possess antioxidative properties, which could mitigate neuronal damage caused by oxidative stress. patsnap.com Furthermore, research suggests that taltirelin can increase the synthesis of nerve growth factors, which are crucial for neuronal survival and plasticity. patsnap.com A study has also characterized taltirelin as a "superagonist" at the human TRH receptor, exhibiting higher intrinsic efficacy than TRH itself, which may partly explain its enhanced CNS effects. nih.gov The continued delineation of these and other potential secondary mechanisms will provide a more comprehensive understanding of taltirelin's therapeutic potential.
Application of Multi-omics Technologies for Systems-Level Understanding
The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the molecular effects of taltirelin. nih.govmdpi.com These technologies can provide a comprehensive view of the changes in gene expression, protein levels, and metabolic pathways that occur in response to taltirelin treatment.
By integrating these different layers of biological data, researchers can identify novel drug targets, discover biomarkers of treatment response, and elucidate the complex molecular networks that are modulated by taltirelin. nih.gov For example, transcriptomic analysis could reveal changes in gene expression patterns in specific brain regions following taltirelin administration, while proteomic studies could identify alterations in protein profiles. youtube.com This integrated approach can lead to a more holistic understanding of taltirelin's mechanism of action and facilitate the development of more targeted and effective therapeutic strategies. mdpi.com
Methodological Advancements in Preclinical Research Design and Data Analysis
The rigor and reproducibility of preclinical research are critical for the successful translation of findings to the clinical setting. nih.gov Methodological advancements in preclinical research design and data analysis are essential for obtaining reliable and meaningful results in the study of compounds like taltirelin.
This includes the use of appropriate animal models that accurately reflect the human disease condition, the implementation of randomized and blinded study designs to minimize bias, and the use of adequate sample sizes to ensure statistical power. nih.govresearchgate.net Furthermore, the adoption of advanced data analysis techniques, including meta-analysis of preclinical studies, can help to synthesize evidence and identify robust findings. nih.gov The application of these improved methodologies to taltirelin research will enhance the quality and translational potential of the findings.
Ethical Considerations in Advanced Neuropharmacological Animal Research
Research involving animals is subject to strict ethical guidelines to ensure their welfare and humane treatment. nih.gov In advanced neuropharmacological research with compounds like taltirelin, several ethical considerations must be addressed.
The "3Rs" principle—Replacement, Reduction, and Refinement—serves as a guiding framework for ethical animal research. kosinmedj.orgReplacement encourages the use of non-animal methods whenever possible. scielo.org.mxReduction aims to minimize the number of animals used in experiments while still obtaining statistically significant results. scielo.org.mxRefinement focuses on modifying experimental procedures to minimize animal pain, suffering, and distress. scielo.org.mx
Researchers must provide strong justification for the use of animals, ensure that personnel are properly trained in animal care and experimental procedures, and design studies to minimize any potential harm to the animals. nih.govkosinmedj.org Institutional Animal Care and Use Committees (IACUCs) play a crucial role in reviewing and approving research protocols to ensure compliance with ethical standards. scielo.org.mx
Q & A
Q. How is Taltirelin Trifluoroacetic Acid Salt synthesized and purified for research applications?
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, is typically synthesized via solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups. Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA (0.1% v/v) as an ion-pairing agent to enhance separation. Residual TFA in the final product can range from 10% to 45% by weight, necessitating lyophilization or dialysis for reduction .
Q. What analytical techniques are recommended for quantifying trifluoroacetate counterions in Taltirelin formulations?
Ion chromatography (IC) with suppressed conductivity detection is the gold standard for quantifying TFA counterions. Mobile phases often include acetic acid or formic acid to improve peak resolution. For trace analysis (<1 ppm), liquid chromatography-mass spectrometry (LC-MS) with a TFA-free mobile phase (e.g., formic acid) is preferred to avoid ion suppression .
Q. How should researchers handle TFA-containing reagents to minimize experimental artifacts?
- Storage: Use amber vials to prevent photodegradation; store at 2–8°C.
- In assays: Neutralize residual TFA with biocompatible buffers (e.g., Tris-HCl) or replace TFA salts with acetate or chloride via ion-exchange chromatography.
- In cell-based studies: Dialyze samples against PBS (pH 7.4) to reduce cytotoxicity from residual TFA .
Advanced Research Questions
Q. How does residual TFA in this compound interfere with biological assays, and how can this be mitigated?
TFA can alter protein conformation, inhibit enzymatic activity, and induce apoptosis in cell cultures at concentrations >0.01%. Mitigation strategies include:
Q. What are the environmental implications of TFA release from laboratory use of Taltirelin salts?
TFA salts degrade minimally in the environment but accumulate in aquatic systems. The no-observed-effect concentration (NOEC) for aquatic species is >10,000 μg/L, far exceeding typical laboratory discharge levels. However, researchers should adhere to institutional waste protocols, as TFA is a degradation product of hydrofluorocarbons (HFCs) and hydrofluoro-olefins (HFOs), contributing to long-term environmental persistence .
Q. How can researchers optimize HPLC conditions for Taltirelin analysis using TFA-containing mobile phases?
- Column selection: Use C18 or C8 columns with 300 Å pore size for peptide separation.
- Gradient design: Apply a 5–60% acetonitrile gradient over 30 minutes with 0.1% TFA in both aqueous and organic phases.
- Detection: UV detection at 220 nm for peptide bonds; avoid TFA in mobile phases if using mass spectrometry due to ion suppression .
Data Contradiction Analysis
Q. How to resolve discrepancies in bioactivity data for Taltirelin formulations with varying TFA content?
Discrepancies often arise from residual TFA’s pH-lowering effects or interactions with assay components. To address:
- Standardize TFA levels: Use ion-exchange chromatography to ensure consistent counterion ratios.
- Control experiments: Include a TFA-only control at concentrations matching test samples.
- Validate assays: Compare results across multiple detection methods (e.g., ELISA vs. functional assays) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
